Ammijin

説明

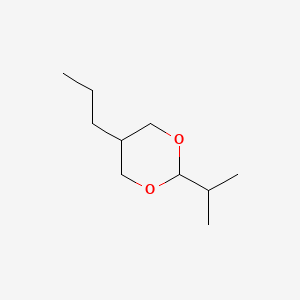

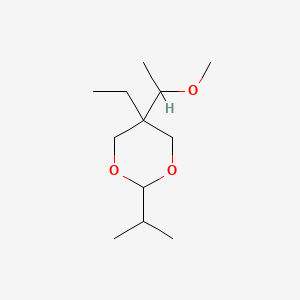

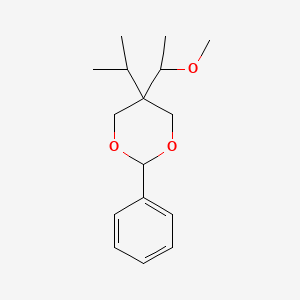

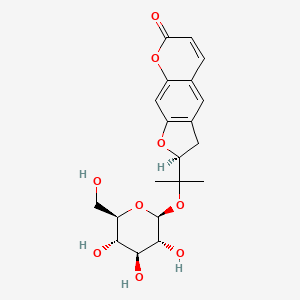

Ammijin is a natural product found in Pleurospermum rivulorum, Cnidium monnieri, and other organisms . It is a member of the class of psoralens that is (-)-marmesin in which the hydroxy hydrogen is replaced by a beta-D-glucosyl residue . It has a role as a plant metabolite, a P450 inhibitor, and an antioxidant . It is a beta-D-glucoside, a member of psoralens, and a monosaccharide derivative .

Molecular Structure Analysis

Ammijin has a molecular formula of C20H24O9 . Its average mass is 408.399 Da and its monoisotopic mass is 408.142029 Da . It has 6 defined stereocentres .

Physical And Chemical Properties Analysis

Ammijin has a density of 1.5±0.1 g/cm3 . Its boiling point is 657.1±55.0 °C at 760 mmHg . It has a vapour pressure of 0.0±2.1 mmHg at 25°C . The enthalpy of vaporization is 101.7±3.0 kJ/mol . The flash point is 233.7±25.0 °C . The index of refraction is 1.651 . The molar refractivity is 98.4±0.4 cm3 . It has 9 H bond acceptors, 4 H bond donors, and 4 freely rotating bonds .

科学的研究の応用

Glucose-Stimulated Insulin Secretion (GSIS) Enhancement

Marmesinin has been found to improve Glucose-Stimulated Insulin Secretion (GSIS) in pancreatic β-cells . This means that it can enhance the body’s natural response to high blood sugar levels by stimulating the secretion of insulin, a hormone that helps regulate blood glucose levels. This application is particularly relevant for the management of Type 2 Diabetes (T2D), a condition characterized by insulin resistance and high blood sugar levels .

Potential Anti-T2D Therapy

Following from the above, Marmesinin’s ability to enhance GSIS makes it a potential candidate for the development of novel anti-T2D therapies . By improving the body’s natural insulin response, Marmesinin could help manage hyperglycemia (high blood sugar levels) in individuals with T2D .

Pancreatic β-Cell Metabolism Regulation

In addition to enhancing GSIS, Marmesinin has also been found to regulate pancreatic β-cell metabolism . This means that it can influence the way these cells process nutrients and generate energy, which is crucial for their function and survival .

Herbal Medicine Applications

Given its bioactive properties, Marmesinin is also used in herbal medicine. For instance, it is one of the compounds isolated from the roots of Angelica reflexa, a plant used in traditional medicine .

Pharmaceutical Applications

Due to its bioactivity, Marmesinin has potential pharmaceutical applications. It could be used in the development of drugs for the treatment of various diseases and disorders .

Research Tool in Biochemistry

Marmesinin can also serve as a valuable tool in biochemical research. Its interactions with various biological systems can provide insights into fundamental biological processes, contributing to our understanding of biochemistry .

作用機序

Target of Action

Marmesin primarily interacts with the Heparan Sulfatase-2 (HSULF-2) active site . HSULF-2 is an oncoprotein overexpressed on the surface of all types of tumor cells, and its activity plays a critical role in cancer survival and progression .

Mode of Action

Marmesin and Marmelosin, another compound found in bael fruit extract, have been shown to inhibit the activity of HSULF-2 . Docking studies revealed that these compounds interact at the active site of HSULF-2, providing a potential mechanism for its inhibition .

Biochemical Pathways

Marmesin plays a central role in the biosynthesis of furocoumarins in the plant ruta graveolens, more commonly known as rue . It acts as the natural intermediate in the formation of the furan ring that leads to a 4’,5’-dihydro furocoumarin-derivative . This substance can then be transformed into psoralen and other furocoumarins present in rue . Moreover, marmesin has antiangiogenesis properties in endothelial cells through the inactivation of VEGF-A-mediated cell signaling pathways .

Pharmacokinetics

The pharmacokinetic parameters of the main phytochemicals contained in the bael fruit extract, which includes marmesin, have been modeled, evaluated, and verified .

Result of Action

Marmesin exhibits significant neuroprotective activities against glutamate-induced toxicity . It also shows potential antitumor activity by inhibiting the activity of HSULF-2 and killing breast tumor cells .

Action Environment

It is known that environmental factors can significantly impact the action, efficacy, and stability of various compounds .

特性

IUPAC Name |

(2S)-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O9/c1-20(2,29-19-18(25)17(24)16(23)13(8-21)28-19)14-6-10-5-9-3-4-15(22)27-11(9)7-12(10)26-14/h3-5,7,13-14,16-19,21,23-25H,6,8H2,1-2H3/t13-,14+,16-,17+,18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXCGUCZXPFBNRD-NEDVQNLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H]1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70950184 | |

| Record name | 2-(7-Oxo-2,3-dihydro-7H-furo[3,2-g][1]benzopyran-2-yl)propan-2-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70950184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ammijin | |

CAS RN |

495-30-7, 27497-13-8 | |

| Record name | Marmesinin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=495-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Marmesinin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(7-Oxo-2,3-dihydro-7H-furo[3,2-g][1]benzopyran-2-yl)propan-2-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70950184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMMIJIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C1VEU88IF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: [] Marmesinin has been shown to enhance GSIS by regulating pancreatic β-cell metabolism. Specifically, it upregulates the protein expression of peroxisome proliferator-activated receptor γ (PPARγ), pancreatic and duodenal homeobox 1 (PDX-1), and insulin receptor substrate-2 (IRS-2). These proteins play crucial roles in insulin secretion and glucose homeostasis. Additionally, marmesinin's effects on GSIS are influenced by L-type Ca2+ channels and K+ channels.

A: [] Research suggests that marmesinin, unlike its related compound imperatorin, does not significantly affect adenosine triphosphate (ATP)-induced mucin secretion from cultured airway epithelial cells.

A: The molecular formula of marmesinin is C14H14O4, and its molecular weight is 246.26 g/mol. [, , ]

A: Various spectroscopic methods, including nuclear magnetic resonance (NMR), high-resolution electrospray ionization mass spectrometry (HRESIMS), electronic circular dichroism (ECD), infrared (IR), and ultraviolet-visible (UV) spectroscopy, have been employed to elucidate the structure of marmesinin. [, , , , ]

A: While the research provided doesn't delve into specific structural modifications of marmesinin, it highlights the importance of the coumarin scaffold for its biological activities. [, ] Further research is needed to fully understand the SAR of marmesinin.

A: [] In vitro studies have shown that marmesinin increases GSIS in pancreatic β-cells, even surpassing the efficacy of the commonly prescribed antidiabetic drug gliclazide. Additionally, in vivo studies could further elucidate its potential for treating type 2 diabetes.

A: [] While not specifically mentioning marmesinin, one study showed that the fraction containing marmesinin exhibited a protective effect against transient middle cerebral artery occlusion-induced focal cerebral ischemia and consequent cerebral infarction in mice.

A: [] While some studies suggest potential therapeutic benefits, comprehensive toxicological studies are crucial to determine the safety profile of marmesinin for potential therapeutic applications.

A: High-performance liquid chromatography (HPLC) coupled with various detectors, such as diode-array detectors (DAD) [] and mass spectrometry (MS) [], is commonly employed to quantify marmesinin.

ANone: Databases like PubChem, ChemSpider, and SciFinder offer valuable information about marmesinin, including its chemical structure, physicochemical properties, and related literature. Additionally, research institutions and companies specializing in natural product chemistry and drug discovery can provide expertise and resources.

A: [] The initial isolation and characterization of marmesinin from Ammi majus L. fruits marked a significant milestone. Subsequent research has focused on its potential therapeutic applications, particularly in the context of diabetes and inflammation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。